4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
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Overview
Description
Pimavanserin(1+) is a piperidinium ion obtained by protonation of the piperidine nitrogen of pimavanserin. It is a conjugate acid of a pimavanserin.
Scientific Research Applications
Synthesis and Cytotoxicity on HeLa Cells :
- A series of compounds, including those with structural similarities to the specified compound, were synthesized and tested for cytotoxicity against human cervical carcinoma (HeLa) cell line. These compounds showed potential as lead molecules for anticancer drug synthesis (Parthiban et al., 2011).
Pharmacological Profile of ACP-103 :
- A compound structurally related to the specified chemical was studied for its pharmacological properties, particularly as a 5-HT2A receptor inverse agonist. This research provides insights into the potential application of similar compounds in antipsychotic therapy (Vanover et al., 2006).
X-Ray Diffraction Study for Absolute Configuration :
- X-ray diffraction was used to determine the absolute configuration of related compounds, important for understanding the geometries and configurations in the synthesis of pharmacologically active substances (Peeters, Blaton, & Ranter, 1994).
Synthesis of Oligoribonucleotides for RNA Biochemistry :
- Base protected oligoribonucleotides with selected 2'-O-methylation were synthesized using a compound similar to the specified one. This is significant for RNA biochemistry studies (Beijer et al., 1990).
Synthesis of Potential Anticancer Drugs :
- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share some structural features with the specified compound, showed promise in anticancer therapy (Schroeder et al., 2009).
Synthesis of Radiolabeled Compounds for Metabolism Studies :
- Carbon-14 labeled versions of compounds with structural similarity were synthesized for use in studies on metabolism, residue, and environmental behavior (Yang et al., 2018).
Properties
Molecular Formula |
C25H35FN3O2+ |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-1-ium-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/p+1 |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CC[NH+](CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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